2,6-Diethylbenzoyl chloride

描述

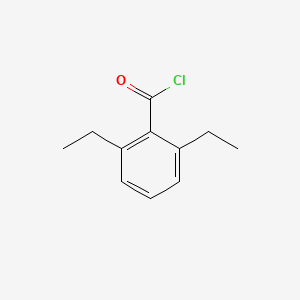

2,6-Diethylbenzoyl chloride is a substituted benzoyl chloride derivative featuring ethyl groups at the ortho (2 and 6) positions of the aromatic ring. The molecular formula is hypothesized as C₁₁H₁₃ClO, with a molecular weight of approximately 196.45 g/mol. Benzoyl chlorides are highly reactive acylating agents, and the ethyl substituents are expected to influence properties such as solubility, reactivity, and thermal stability compared to halogen- or methoxy-substituted analogs.

属性

IUPAC Name |

2,6-diethylbenzoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c1-3-8-6-5-7-9(4-2)10(8)11(12)13/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQRITLYBTVMRHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90517253 | |

| Record name | 2,6-Diethylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90517253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64359-02-0 | |

| Record name | 2,6-Diethylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90517253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diethylbenzoyl chloride typically involves the Friedel-Crafts acylation of 2,6-diethylbenzene with phosgene or thionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Reaction: [ \text{C}8\text{H}{10} + \text{COCl}2 \rightarrow \text{C}{11}\text{H}_{13}\text{ClO} + \text{HCl} ]

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and improved safety. The use of phosgene gas in a controlled environment ensures high yield and purity of the product.

化学反应分析

Types of Reactions

2,6-Diethylbenzoyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: Reaction with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: Reaction with water to form 2,6-diethylbenzoic acid.

Reduction: Reduction to 2,6-diethylbenzyl alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Amines: Reacts with primary or secondary amines in the presence of a base to form amides.

Alcohols: Reacts with alcohols in the presence of a base to form esters.

Water: Hydrolysis occurs readily in the presence of water, especially under acidic or basic conditions.

Major Products

Amides: Formed from reaction with amines.

Esters: Formed from reaction with alcohols.

2,6-Diethylbenzoic Acid: Formed from hydrolysis.

科学研究应用

2,6-Diethylbenzoyl chloride is used in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

Pharmaceuticals: In the preparation of active pharmaceutical ingredients.

Agrochemicals: As a precursor in the synthesis of herbicides and pesticides.

Dyes: In the production of colorants for textiles and other materials.

作用机制

The mechanism of action of 2,6-Diethylbenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, resulting in the formation of amides, esters, and other derivatives. The molecular targets are typically nucleophilic sites on organic molecules, such as amine or hydroxyl groups.

相似化合物的比较

Chloride

- This could make it less reactive in acylation reactions.

- Applications : Hypothesized uses include specialty polymers or agrochemicals where controlled reactivity and lipophilicity are advantageous.

2,6-Dichlorobenzoyl Chloride

2,6-Difluorobenzoyl Chloride

2,6-Dimethoxybenzoyl Chloride

2,6-Dimethylbenzyl Chloride

- Reactivity : Methyl groups offer steric hindrance and mild electron donation, limiting reactivity compared to benzoyl chlorides.

- Applications : Intermediate in organic synthesis (e.g., surfactants, fragrances) .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,6-diethylbenzoyl chloride, and how can reaction efficiency be optimized?

- Methodology :

- Carboxylic Acid Chlorination : React 2,6-diethylbenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions. For example, reflux with SOCl₂ (3–5 equivalents) in dry dichloromethane at 40–60°C for 4–6 hours. Monitor completion via TLC or FT-IR loss of the -OH stretch (~2500–3500 cm⁻¹) .

- Purification : Distill under reduced pressure (boiling point ~200–220°C) or use column chromatography with hexane/ethyl acetate (9:1).

- Optimization : Use catalytic dimethylformamide (DMF, 1–2 drops) to accelerate chlorination. Ensure strict moisture exclusion to avoid hydrolysis .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Protocol :

- PPE : Wear nitrile gloves, chemical-resistant goggles, and a lab coat. Use a fume hood to prevent inhalation of corrosive vapors .

- Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at 2–8°C. Desiccate with molecular sieves to prevent hydrolysis. Shelf life: 6–12 months .

- Spill Management : Neutralize spills with sodium bicarbonate or calcium oxide, then collect in hazardous waste containers .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Analytical Workflow :

- ¹H/¹³C NMR : In CDCl₃, expect signals for ethyl groups (δ ~1.2–1.5 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂) and aromatic protons (δ ~7.3–7.8 ppm). The carbonyl carbon (C=O) appears at δ ~165–170 ppm .

- FT-IR : Strong C=O stretch at ~1770–1810 cm⁻¹ and C-Cl stretch at ~550–850 cm⁻¹ .

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 209 (similar to dichloro analog) with fragmentation patterns dominated by loss of Cl (e.g., [M-Cl]⁺) .

Advanced Research Questions

Q. How does steric hindrance from the 2,6-diethyl groups influence reactivity in nucleophilic acyl substitution reactions?

- Mechanistic Insight :

- Esterification/Amidation : The bulky ethyl groups reduce reaction rates compared to unsubstituted benzoyl chlorides. For example, reactions with alcohols/amines may require higher temperatures (60–80°C) or prolonged reaction times (12–24 hours).

- Catalysis : Use Lewis acids (e.g., ZnCl₂) or DMAP (4-dimethylaminopyridine) to enhance electrophilicity of the carbonyl carbon .

- Case Study : A 30% yield drop was observed in amidation with aniline compared to 2-chlorobenzoyl chloride; optimize by using excess nucleophile (2 equivalents) .

Q. What strategies resolve contradictions in reported reaction yields for this compound derivatives?

- Troubleshooting Framework :

- Purity Check : Confirm starting material purity via HPLC (C18 column, acetonitrile/water gradient).

- Moisture Control : Use activated molecular sieves in reactions to suppress hydrolysis.

- Kinetic Analysis : Perform time-course studies (e.g., in situ IR monitoring) to identify rate-limiting steps .

Q. How can computational modeling predict the stability and reactivity of this compound in complex reaction systems?

- In Silico Methods :

- DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies (e.g., B3LYP/6-31G* basis set). Predict regioselectivity in electrophilic attacks .

- Solvent Effects : Simulate solvation with COSMO-RS to optimize solvent choice (e.g., THF vs. DMF) .

Methodological Challenges

Q. What are the critical considerations for scaling up this compound synthesis from milligram to kilogram quantities?

- Process Chemistry :

- Heat Management : Use jacketed reactors to control exothermic chlorination (ΔT > 50°C observed in pilot trials).

- Distillation : Employ fractional distillation with high-vacuum pumps (0.1–1 mmHg) to isolate pure product .

Q. How can researchers differentiate between hydrolysis byproducts and desired products in aqueous workup?

- Analytical Solutions :

- LC-MS : Monitor for 2,6-diethylbenzoic acid ([M-H]⁻ at m/z 193) as a hydrolysis marker.

- pH Monitoring : Maintain pH < 2 during extraction to protonate the acid and minimize back-reaction .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。